1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one typically involves the reaction of a pyridine derivative with a hexanone compound under specific conditions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a pyridine derivative in the presence of a base.
Reductive Amination: Reacting a pyridine derivative with a hexanone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Catalytic Hydrogenation: Using a metal catalyst to facilitate the reaction.
Continuous Flow Synthesis: Employing continuous reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to a more oxidized state using oxidizing agents.
Reduction: Conversion to a more reduced state using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a carboxylic acid or ketone.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar structures but different functional groups.
Hexanone Derivatives: Compounds with similar carbon chain lengths but different ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one is unique due to its specific combination of a pyridine ring and a hexanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
52031-30-8 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)hexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h4,6H,2-3,5,7-10H2,1H3 |
InChI Key |
QDGNCDULFPNJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCC=CC1 |
Origin of Product |
United States |
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